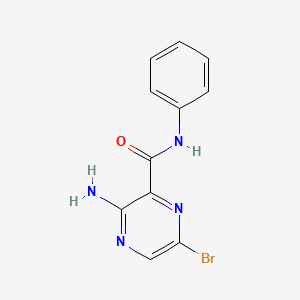
3-amino-N-(5-chloro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(5-chloro-2-methylphenyl)benzamide (ACMB) is an organic compound that has been widely used in scientific research for its unique properties and potential applications. It is a small molecule that is composed of an amine group, a benzamide group, and a chlorine atom. The compound has been used in various fields such as biochemistry, pharmacology, and molecular biology. It has been studied for its ability to act as a substrate in enzymatic reactions, as an inhibitor of enzymes, and as an inducer of gene expression.
Applications De Recherche Scientifique
3-amino-N-(5-chloro-2-methylphenyl)benzamide has been widely studied in scientific research due to its unique properties. It has been used in biochemistry as a substrate in enzymatic reactions and as an inhibitor of enzymes. It has also been used in pharmacology and molecular biology as an inducer of gene expression. Additionally, it has been studied for its ability to interact with proteins and other biomolecules.
Mécanisme D'action
Pharmacokinetics
Based on its chemical structure, it is predicted to have a logp value of 17 , suggesting it may have good bioavailability due to its balance of hydrophilic and hydrophobic properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-amino-N-(5-chloro-2-methylphenyl)benzamide. For instance, its predicted pKa of 14.24 suggests it may exist primarily in its protonated form in physiological pH, which could influence its interactions with targets and its overall stability.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-N-(5-chloro-2-methylphenyl)benzamide has several advantages for laboratory experiments. It is a small molecule that is relatively easy to synthesize and can be purified using simple techniques such as column chromatography or recrystallization. Additionally, it has been studied extensively in scientific research and its properties are well-known. However, it is important to note that 3-amino-N-(5-chloro-2-methylphenyl)benzamide is a potent inhibitor of enzymes and can have toxic effects if used in high concentrations.
Orientations Futures
There are numerous potential future directions for the use of 3-amino-N-(5-chloro-2-methylphenyl)benzamide in scientific research. It could be used to study the structure and function of proteins, to investigate the mechanism of action of enzymes, or to develop novel therapeutic agents. Additionally, it could be used to study the effects of gene expression or to develop new methods of drug delivery. Finally, it could be used to study the biochemical and physiological effects of small molecules on cells and tissues.
Méthodes De Synthèse
3-amino-N-(5-chloro-2-methylphenyl)benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-chloro-2-methylphenyl amine with benzoyl chloride in the presence of an acid catalyst. The reaction proceeds through a nucleophilic aromatic substitution to form the desired product. The reaction is typically carried out in an organic solvent such as ethyl acetate or dichloromethane. The product can then be purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
3-amino-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-6-11(15)8-13(9)17-14(18)10-3-2-4-12(16)7-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQFDBVYRGHPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(5-chloro-2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2385553.png)



![2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2385558.png)

![sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate](/img/structure/B2385561.png)
![(3As,7aS)-6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B2385562.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2385563.png)


![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2385566.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)